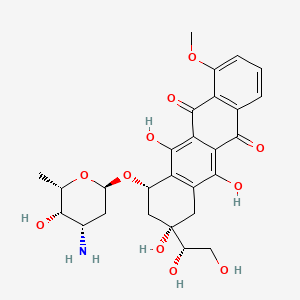

Duloxetine hydrochloride

描述

Duloxetine, also known by its brand names Cymbalta and Ariclaim, is a medication used to treat several conditions. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs work by increasing the levels of mood-enhancing neurotransmitters, serotonin, and norepinephrine, in the brain. Duloxetine is primarily used for the following purposes:

Major Depressive Disorder (MDD): It helps manage symptoms of depression.

Generalized Anxiety Disorder (GAD): It alleviates anxiety symptoms.

Fibromyalgia: It provides relief from fibromyalgia-related pain.

Neuropathic Pain: It is effective in treating certain types of nerve pain.

Central Sensitization: It helps regulate pain perception

作用机制

度洛西汀抑制5-羟色胺和去甲肾上腺素的再摄取。其在治疗抑郁症和疼痛方面的确切机制仍在研究中。值得注意的是,它对多巴胺受体、组胺受体和阿片受体的亲和力很低。重要的是,它不抑制单胺氧化酶 (MAO) .

生化分析

Biochemical Properties

Duloxetine hydrochloride interacts with various enzymes and proteins. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation . Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it affects the reuptake of serotonin and norepinephrine, thus altering the levels of these neurotransmitters in the brain .

Molecular Mechanism

The mechanism of action of this compound involves its potent inhibition of neuronal serotonin and norepinephrine reuptake . It exerts its effects at the molecular level through binding interactions with the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change. For instance, it has been found that the elimination half-life of duloxetine is approximately 10–12 hours . This suggests that the drug’s effects may decrease over time as it is metabolized and excreted from the body.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, Duloxetine (10 mg/kg) was found to be superior to ibuprofen at every time point as shown by an increase in mean reaction time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .

Transport and Distribution

This compound is well absorbed, with a maximum plasma concentration achieved approximately 6 hours after dosing . It is highly protein-bound (>90%), primarily to albumin and alpha 1-acid glycoprotein .

Subcellular Localization

It is known that the drug acts at the synaptic cleft in neurons, where it inhibits the reuptake of serotonin and norepinephrine .

准备方法

度洛西汀可以通过以下步骤合成:

Marmieh反应: 从噻吩化合物开始,采用Marmieh反应。

不对称还原: 使用LiAl2H2在醚中于-78°C下不对称还原化合物。

溴化: 加入氢溴酸以形成还原产物的氢溴酸盐。

烷基化: 用1-氟萘烷基化该化合物。

脱甲基化: 最终,脱甲基化生成度洛西汀的草酸盐.

化学反应分析

度洛西汀经历各种化学反应,包括氧化、还原和取代。常见的试剂和条件包括LiAl2H2、氢溴酸和1-氟萘。形成的主要产物取决于具体的反应途径。

科学研究应用

相似化合物的比较

度洛西汀因其对5-羟色胺和去甲肾上腺素再摄取的双重作用而脱颖而出。类似的化合物包括文拉法辛(另一种SNRI)和选择性5-羟色胺再摄取抑制剂(SSRI),如氟西汀和帕罗西汀。

属性

CAS 编号 |

136434-34-9 |

|---|---|

分子式 |

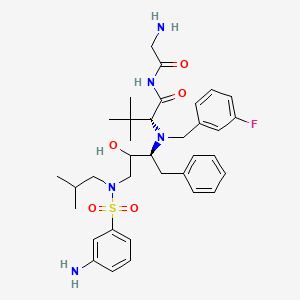

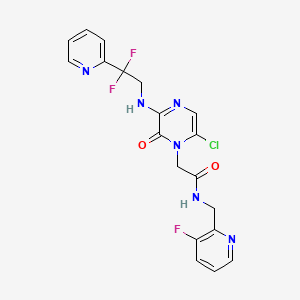

C18H20ClNOS |

分子量 |

333.9 g/mol |

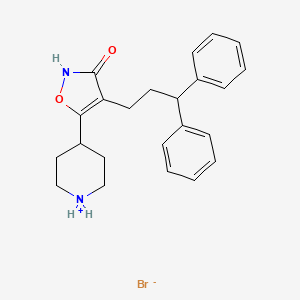

IUPAC 名称 |

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 |

InChI 键 |

BFFSMCNJSOPUAY-LMOVPXPDSA-N |

SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

手性 SMILES |

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

规范 SMILES |

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

外观 |

Solid powder |

闪点 |

9.7 °C (49.5 °F) - closed cup |

| 116539-59-4 136434-34-9 |

|

物理描述 |

Solid |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

2.96e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |

蒸汽压力 |

1.18X10-7 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

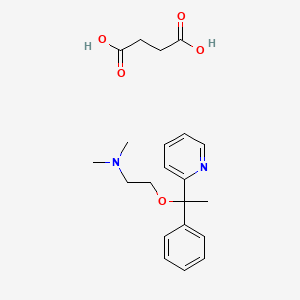

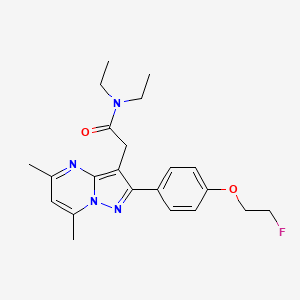

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)